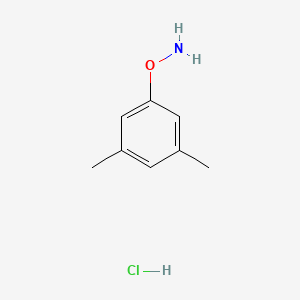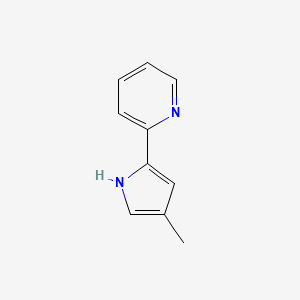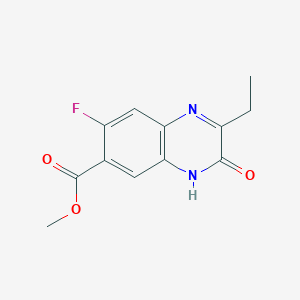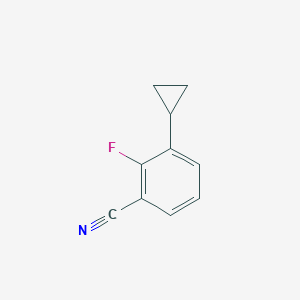
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,5-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. Its molecular targets include electrophilic centers in organic molecules, where it can form stable adducts. The pathways involved in its reactions often include nucleophilic addition and substitution mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride include:
- O-(3,5-Dimethylphenyl)hydroxylamine
- N,O-Dimethylhydroxylamine Hydrochloride
- O-Isoamylhydroxylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications where other hydroxylamine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C8H12ClNO |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
O-(3,5-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5H,9H2,1-2H3;1H |
Clave InChI |
IPECWZMKWYSADW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)ON)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)



